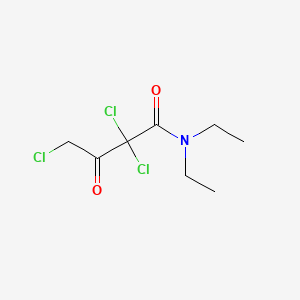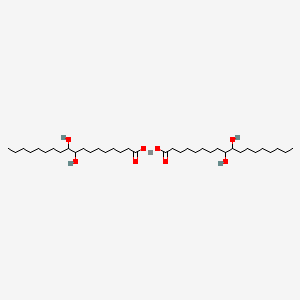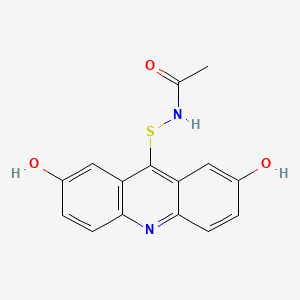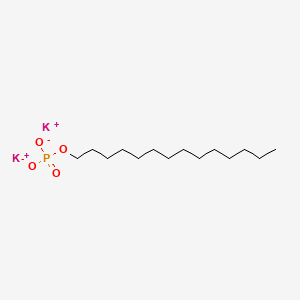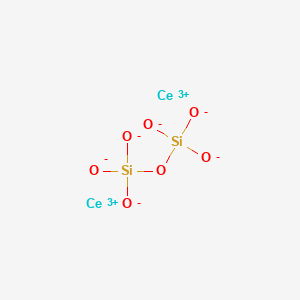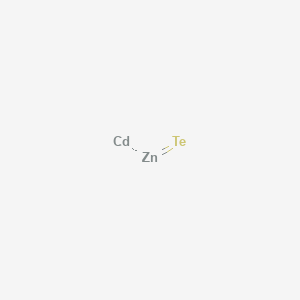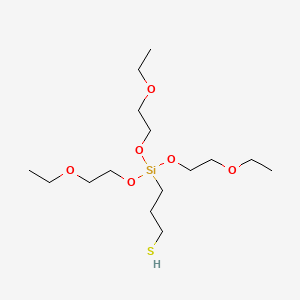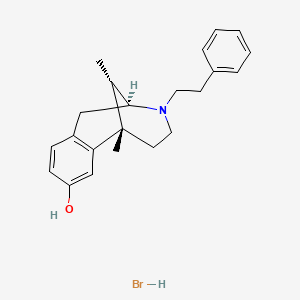
1-Vinylhexyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Vinylhexyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of hexanoic acid and 1-vinylhexanol. It has a molecular formula of C14H26O2 and is used in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Vinylhexyl hexanoate is synthesized through the esterification reaction between hexanoic acid and 1-vinylhexanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hexanoic Acid+1-Vinylhexanol→1-Vinylhexyl hexanoate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-Vinylhexyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and 1-vinylhexanol.
Oxidation: The vinyl group in the compound can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-vinylhexanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-Vinylhexyl hexanoate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 1-vinylhexyl hexanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing hexanoic acid and 1-vinylhexanol. These products can then participate in various metabolic pathways. The vinyl group can also undergo polymerization reactions, making the compound useful in polymer chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl hexanoate: Another ester with a similar structure but with an ethyl group instead of a vinyl group.
Hexyl hexanoate: Similar ester but with a hexyl group instead of a vinyl group.
Vinyl acetate: Contains a vinyl group but with an acetate ester linkage.
Uniqueness
1-Vinylhexyl hexanoate is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. The presence of the vinyl group allows for additional reactions, such as polymerization, making it versatile in various applications .
Propiedades
Número CAS |
94021-39-3 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
oct-1-en-3-yl hexanoate |
InChI |
InChI=1S/C14H26O2/c1-4-7-9-11-13(6-3)16-14(15)12-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3 |
Clave InChI |
NZGQZMCGLBFVDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=C)OC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




